molecular formula C29H33N5O3 B14413541 N-[2-(diethylamino)ethyl]-4-[(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)methylamino]benzamide CAS No. 87447-30-1

N-[2-(diethylamino)ethyl]-4-[(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)methylamino]benzamide

Cat. No.: B14413541
CAS No.: 87447-30-1
M. Wt: 499.6 g/mol
InChI Key: CDHHTLYATJBPNO-UHFFFAOYSA-N
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Description

N-[2-(diethylamino)ethyl]-4-[(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)methylamino]benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzamide core linked to an imidazolidinone moiety and a diethylaminoethyl side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(diethylamino)ethyl]-4-[(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)methylamino]benzamide typically involves multiple steps, including the formation of the imidazolidinone ring, the attachment of the benzamide group, and the introduction of the diethylaminoethyl side chain. Common synthetic routes may involve:

    Formation of Imidazolidinone Ring: This can be achieved through the reaction of an appropriate diamine with a diketone under acidic or basic conditions.

    Attachment of Benzamide Group: The benzamide group can be introduced via a condensation reaction between an amine and a benzoyl chloride derivative.

    Introduction of Diethylaminoethyl Side Chain: This step may involve the alkylation of the amine group with diethylaminoethyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(diethylamino)ethyl]-4-[(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)methylamino]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

N-[2-(diethylamino)ethyl]-4-[(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)methylamino]benzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating diseases, including its role as a drug candidate or a pharmacological tool.

    Industry: Utilized in the development of new materials, such as polymers or coatings, and in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[2-(diethylamino)ethyl]-4-[(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)methylamino]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(diethylamino)ethyl]-4-[(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)methylamino]benzamide stands out due to its unique structure, which combines an imidazolidinone ring with a benzamide core and a diethylaminoethyl side chain

Properties

CAS No.

87447-30-1

Molecular Formula

C29H33N5O3

Molecular Weight

499.6 g/mol

IUPAC Name

N-[2-(diethylamino)ethyl]-4-[(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)methylamino]benzamide

InChI

InChI=1S/C29H33N5O3/c1-3-33(4-2)20-19-30-26(35)22-15-17-25(18-16-22)31-21-34-27(36)29(32-28(34)37,23-11-7-5-8-12-23)24-13-9-6-10-14-24/h5-18,31H,3-4,19-21H2,1-2H3,(H,30,35)(H,32,37)

InChI Key

CDHHTLYATJBPNO-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCNC(=O)C1=CC=C(C=C1)NCN2C(=O)C(NC2=O)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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